Product packaging for (+)-Fucose(Cat. No.:CAS No. 7724-73-4)

(+)-Fucose

Cat. No.: B7802347
CAS No.: 7724-73-4
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-DPYQTVNSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Fucopyranose, also known as 6-deoxy-D-galactose or rhodeose, is a less common enantiomer of the deoxy hexose fucose, provided as a high-purity chemical reagent for research applications. This monosaccharide serves as a critical standard and building block in carbohydrate chemistry and glycobiology, enabling the study of stereospecific interactions in biological systems. Unlike its L-form counterpart, which is prevalent in human glycoconjugates and algal fucoidans , the D-enantiomer is identified as a component of specific fungal polysaccharides, such as those found in Tremella fuciformis and Grifola frondosa . This makes D-Fucopyranose an invaluable tool for investigating the structure-function relationships of rare natural products and for probing enzyme specificity. Its primary research value lies in its role as a chiral precursor and a standard for analytical methods, facilitating the exploration of novel bioactive carbohydrates and polysaccharides. As a deoxygenated sugar, its unique structural properties help researchers understand how modifications to the sugar ring influence molecular recognition and biological activity. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is to be used solely for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B7802347 (+)-Fucose CAS No. 7724-73-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883994
Record name (+)-Fucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name D-Fucose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13689
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3615-37-0, 7724-73-4
Record name (+)-Fucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3615-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Fucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7724-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Fucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Galactose, 6-deoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Fucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-fucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUCOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603I57Y449
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

D Fucopyranose Biosynthesis and Metabolism

De Novo Biosynthesis Pathways of D-Fucopyranose

The de novo biosynthesis of D-fucopyranose typically starts from a common metabolic intermediate, undergoing a series of enzymatic transformations to yield the activated nucleotide sugar form, thymidine (B127349) diphosphate (B83284) (dTDP)-D-fucose, which then serves as the donor for glycosylation reactions. oup.comebi.ac.ukresearchgate.netoup.com

The biosynthesis of dTDP-D-fucose shares initial steps with the pathway for dTDP-L-rhamnose biosynthesis. oup.comebi.ac.ukresearchgate.netoup.com The precursor molecule for this pathway is D-glucose-1-phosphate. oup.comebi.ac.ukresearchgate.netoup.comglyco.ac.rufrontiersin.orgnih.govnih.govresearchgate.net

The conversion of D-glucose-1-phosphate to dTDP-6-deoxy-D-xylo-hex-4-ulopyranose is a critical early stage in the biosynthesis of several deoxy sugars, including both D-fucose and L-rhamnose. oup.comebi.ac.ukresearchgate.netoup.comglyco.ac.rufrontiersin.orgnih.govnih.govresearchgate.net This transformation involves two key enzymatic steps. The first enzyme, glucose-1-phosphate thymidylyltransferase (RmlA), catalyzes the coupling of D-glucose-1-phosphate with deoxythymidine triphosphate (dTTP) to form dTDP-D-glucose and pyrophosphate (PPi). oup.comebi.ac.ukresearchgate.netglyco.ac.rufrontiersin.orgnih.govnih.govresearchgate.netembopress.org Subsequently, the second enzyme, dTDP-glucose-4,6-dehydratase (RmlB), acts on dTDP-D-glucose to produce the intermediate dTDP-6-deoxy-D-xylo-hex-4-ulopyranose. oup.comebi.ac.ukresearchgate.netoup.comglyco.ac.rufrontiersin.orgnih.govnih.govresearchgate.netuniprot.org This intermediate, also known as dTDP-4-keto-6-deoxy-D-glucose, serves as a branching point for the synthesis of different dTDP-activated deoxy sugars. ebi.ac.ukglyco.ac.runih.govresearchgate.netnih.gov

Here is a summary of the initial enzymatic steps:

StepSubstrate 1Substrate 2EnzymeProduct 1Product 2
1D-Glucose-1-PhosphatedTTPRmlAdTDP-D-glucosePPi
2dTDP-D-glucoseNAD+RmlBdTDP-6-Deoxy-D-xylo-hex-4-ulopyranoseH2O, NADH

Note: The second step catalyzed by RmlB requires NAD+ as a cofactor and releases water and NADH. frontiersin.orguniprot.org

In contrast to the dTDP-linked pathway for D-fucose biosynthesis, the de novo synthesis of L-fucose, which is common in mammals and also found in bacteria, occurs via a GDP-linked pathway starting from GDP-mannose. oup.comnih.govresearchgate.netontosight.aioup.comoup.comaacrjournals.orgnih.govplos.org This pathway involves the conversion of GDP-D-mannose to GDP-L-fucose through a series of enzymatic reactions. The first committed step is catalyzed by GDP-D-mannose-4,6-dehydratase (GMD), which converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. oup.comnih.govresearchgate.netontosight.aioup.comnih.govplos.org This intermediate is then acted upon by a bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (also known as FX or GDP-fucose synthase), which catalyzes both epimerization and reduction steps to yield GDP-L-fucose. nih.govresearchgate.netontosight.aioup.comoup.comnih.govplos.orgebi.ac.uk This GDP-linked pathway highlights a distinct mechanism for the biosynthesis of the L-fucose isomer compared to the dTDP-linked pathway for D-fucose.

Here is a summary of the GDP-L-fucose biosynthesis pathway for comparison:

StepSubstrate 1EnzymeProduct 1
1GDP-D-mannoseGDP-D-mannose-4,6-dehydratase (GMD)GDP-4-keto-6-deoxy-D-mannose
2GDP-4-keto-6-deoxy-D-mannoseGDP-fucose synthase (FX/GFS)GDP-L-fucose

Note: The second step catalyzed by GDP-fucose synthase is a two-part reaction involving epimerization and reduction, typically requiring NADPH. researchgate.netoup.com

The initial steps of D-fucopyranose biosynthesis from D-glucose-1-phosphate involve specific enzymes that catalyze the necessary chemical modifications. oup.comebi.ac.ukresearchgate.netoup.comglyco.ac.rufrontiersin.orgnih.govnih.govresearchgate.net

Glucose-1-phosphate thymidylyltransferase (RmlA), also known as dTDP-D-glucose pyrophosphorylase, is the first enzyme in the pathway leading to the synthesis of dTDP-D-glucose. oup.comebi.ac.ukresearchgate.netglyco.ac.rufrontiersin.orgnih.govnih.govresearchgate.netembopress.org This enzyme catalyzes the reversible reaction between D-glucose-1-phosphate and dTTP to produce dTDP-D-glucose and pyrophosphate. embopress.org This reaction is essentially a transfer of a thymidylmonophosphate (dTMP) moiety to D-glucose-1-phosphate. embopress.org RmlA activity has been detected using methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). researchgate.net RmlA is a homotetramer in some organisms, and its catalytic activity can be allosterically regulated by the end product of the related dTDP-L-rhamnose pathway, dTDP-L-rhamnose. oup.com

dTDP-glucose-4,6-dehydratase (RmlB) catalyzes the second step in the pathway, converting dTDP-D-glucose into dTDP-6-deoxy-D-xylo-hex-4-ulopyranose. oup.comebi.ac.ukresearchgate.netoup.comglyco.ac.rufrontiersin.orgnih.govnih.govresearchgate.netuniprot.org This enzyme facilitates a dehydration reaction that results in the formation of a keto group at the C-4 position and a methyl group at the C-6 position of the glucose moiety. uniprot.org The reaction catalyzed by RmlB requires NAD+ as a cofactor. frontiersin.orguniprot.org The product, dTDP-6-deoxy-D-xylo-hex-4-ulopyranose, is a crucial intermediate that is further modified by downstream enzymes to produce various deoxy sugars, including D-fucopyranose. ebi.ac.ukglyco.ac.runih.govresearchgate.net

Key Enzymatic Transformations and Associated Enzymes

dTDP-D-Fucopyranose Mutase (Fcf2)

In certain organisms, such as Escherichia coli O52, dTDP-D-fucopyranose can be further converted to dTDP-D-fucofuranose (dTDP-D-Fucf), the five-membered ring form, by the enzyme dTDP-D-Fucopyranose Mutase, also known as Fcf2. nih.govresearchgate.netglyco.ac.rumicrobialtec.comqmul.ac.ukmdpi.com This enzyme catalyzes the interconversion between the pyranose and furanose forms of nucleotide-activated D-fucose. microbialtec.comqmul.ac.uk

Studies in E. coli O52 have characterized Fcf2 as a dTDP-D-Fucp mutase. nih.govresearchgate.netglyco.ac.ru The enzyme is involved in the biosynthesis of the E. coli O52 O antigen, which contains D-fucofuranose. nih.govglyco.ac.rumicrobialtec.comqmul.ac.uk Kinetic studies of Fcf2 from E. coli O52 determined a Km of 3.43 mM for dTDP-D-Fucp. nih.govresearchgate.netglyco.ac.rumdpi.com The functional role of Fcf2 in the biosynthesis of E. coli O52 O antigen has been confirmed through mutation and complementation tests. nih.govresearchgate.netglyco.ac.ru The balance between Fcf2 activity and the activity of glycosyltransferases that incorporate D-fucopyranose can influence whether the furanose or pyranose form is incorporated into glycoconjugates. mdpi.com

Here is a summary of kinetic data for Fcf1 and Fcf2 in E. coli O52:

EnzymeSubstrateKm (mM)Vmax (mmol/min)
Fcf1dTDP-6-deoxy-D-xylo-hex-4-ulose0.380.015
Fcf2dTDP-D-Fucp3.430.012
GDP-Mannose 4,6-Dehydratase (GMD)

GDP-Mannose 4,6-Dehydratase (GMD) is a key enzyme in the de novo biosynthesis pathway of GDP-L-fucose, which starts from GDP-mannose. oup.comreactome.orgnih.govgenecards.orgdrugbank.comrcsb.orgoup.comrupress.org While primarily associated with L-fucose synthesis, understanding GMD is relevant as D-fucose metabolism can be linked to pathways involving mannose derivatives. GMD catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose, utilizing NADP+ as a cofactor. oup.comnih.govgenecards.orgdrugbank.comrcsb.org This is the initial and often regulatory step in the pathway leading to GDP-L-fucose. rcsb.org

Human GMD shares 61% identity with the enzyme from Escherichia coli, suggesting evolutionary conservation. semanticscholar.org The enzyme is a homodimeric protein with each monomer containing an NADP(H) binding domain and a sugar-nucleotide binding site. rcsb.org GDP-fucose acts as a competitive inhibitor of GMD, providing a mechanism for feedback inhibition of L-fucose biosynthesis. rcsb.orgsemanticscholar.org Deficiency in GMDS (the gene encoding GMD) has been linked to conditions like Combined Oxidative Phosphorylation Deficiency 8 and Partial Fetal Alcohol Syndrome. genecards.org Studies suggest GMDS upregulation may be critical for cell proliferation and survival in human lung adenocarcinoma. nih.gov

GDP-4-keto-6-deoxymannose 3,5-epimerase, 4-reductase (FX protein/WcaG)

The second part of the de novo GDP-L-fucose biosynthesis pathway, following the action of GMD, is catalyzed by a bifunctional enzyme known as GDP-4-keto-6-deoxymannose 3,5-epimerase, 4-reductase, or FX protein (WcaG in E. coli). oup.commicrobialtec.comresearchgate.netoup.com This single enzyme carries out two sequential reactions: a 3,5-epimerization and a 4-reduction. oup.comresearchgate.net

The epimerase activity of FX protein/WcaG catalyzes the stereo conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-4-keto-6-deoxy-L-galactose. researchgate.net This epimerization occurs at the C-3 and C-5 positions, changing the configuration from D to L. researchgate.net Subsequently, the reductase activity, which is NADPH-dependent, catalyzes the transfer of a hydride to the keto group of GDP-4-keto-6-deoxy-L-galactose, resulting in the formation of GDP-L-fucose. oup.comresearchgate.net The epimerization and reduction activities can occur independently. researchgate.net The recombinant E. coli K-12 WcaG is most active in the pH range of 6-7. researchgate.net

Salvage Pathways for D-Fucopyranose Derivatives

In addition to de novo synthesis, D-fucose derivatives can also be generated through salvage pathways. oup.comreactome.orgmicrobialtec.comoup.comrupress.org These pathways utilize free fucose, which can be obtained from extracellular sources or from the lysosomal degradation of fucosylated glycans. oup.comrupress.orgnih.govsemanticscholar.org

The salvage pathway for GDP-fucose involves the uptake of free fucose into the cytosol, followed by its phosphorylation by fucose kinase (FCSK) to fucose-1-phosphate. oup.comrupress.orgnih.gov Fucose-1-phosphate is then converted to GDP-fucose by GDP-fucose pyrophosphorylase (FPGT). oup.comrupress.org While this pathway primarily produces GDP-L-fucose in mammals, the existence and specifics of salvage pathways for D-fucose or its derivatives would depend on the organism and the availability of specific kinases and pyrophosphorylases capable of acting on D-fucose.

Studies in mammalian cells suggest that the de novo pathway provides the majority of GDP-fucose, with the salvage pathway contributing a smaller portion. reactome.orgrupress.orgsemanticscholar.org There can be interplay between the de novo and salvage pathways, with the de novo pathway potentially regulating the salvage pathway by providing substrate. nih.govsemanticscholar.org

Metabolic Regulation and Gene Expression

The metabolism of D-fucopyranose and its derivatives is subject to metabolic regulation and control at the level of gene expression. This regulation ensures that the appropriate nucleotide-activated sugars are available for glycosylation and other cellular processes.

D-Fucopyranose as a Regulator of Gene Expression (e.g., L-arabinose operon, galS promotor)

D-fucopyranose has been shown to act as a regulator of gene expression in certain bacterial systems, notably affecting the L-arabinose operon and the galS promoter in Escherichia coli. ncats.ionih.govnih.govresearchgate.netasm.orgjmb.or.krpsu.edubiologynotesonline.com

In E. coli, the L-arabinose operon (araBAD) is controlled by the AraC protein, which acts as both a repressor and an activator depending on the presence of L-arabinose. asm.orgpsu.edubiologynotesonline.com D-fucose, being a structural analog of L-arabinose, can interact with the AraC protein. ncats.ioasm.orgpsu.edu D-fucose acts as a non-metabolizable analog of L-arabinose and can inhibit the induction of the L-arabinose operon in some bacteria. ncats.ioasm.orgbiologynotesonline.com In certain araC mutant strains, D-fucose can act as a gratuitous inducer of the L-arabinose operon. ncats.ioasm.org The inhibition by D-fucose in wild-type strains appears to be competitive with L-arabinose. ncats.io The interaction of D-fucose with AraC can influence the transcription of the araBAD genes. researchgate.netjmb.or.kr

D-fucose also acts as an activator of the galS promoter in E. coli. ncats.ionih.gov The galS gene encodes the GalS isorepressor, which, along with the Gal repressor (encoded by galR), controls the expression of the gal and mgl operons involved in galactose metabolism. nih.gov Expression from the galS promoter is stimulated by the addition of D-fucose, repressed by glucose, and dependent on the cyclic AMP receptor protein (CRP). nih.gov This indicates that D-fucose can influence the regulation of galactose metabolism genes in E. coli.

The ability of D-fucose to regulate gene expression has led to interest in its potential applications, although this falls outside the scope of the requested content. ncats.io

Interconversion with L-Fucose

While D-fucopyranose and L-fucose are enantiomers, their metabolic pathways are distinct. oup.comontosight.ai L-fucose metabolism in mammals primarily occurs through two pathways: the de novo synthesis pathway and the fucose salvage pathway. oup.comnih.gov The de novo pathway synthesizes GDP-L-fucose from GDP-mannose, while the salvage pathway converts free L-fucose into GDP-L-fucose. nih.gov

The interconversion between the alpha and beta anomers of L-fucose, known as mutarotation, is catalyzed by enzymes like L-fucose mutarotase (B13386317). expasy.orgpdbj.org This enzyme facilitates the equilibrium between alpha-L-fucose and beta-L-fucose. expasy.org However, L-fucose mutarotase shows no epimerase activity with D-fucose. expasy.org

The biosynthesis of activated L-fucose, GDP-L-fucose, involves enzymes such as GDP-L-fucose synthase, which catalyzes the conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose. ebi.ac.ukuniprot.orguniprot.org This is a two-step process involving both epimerase and reductase activities. uniprot.orguniprot.org

There is no direct enzymatic interconversion between D-fucopyranose and L-fucose discussed in the provided information. Their biosynthetic routes and the enzymes involved appear to be specific to the D- or L-configuration.

Biological Roles and Functional Glycomics of D Fucopyranose

Cell Signaling and Recognition

D-fucopyranose, as a constituent of glycoproteins and glycolipids, is involved in intricate cell signaling and recognition events. ontosight.ai Fucosylated glycans on the cell surface and secreted molecules participate in mediating communication and interactions between cells. ontosight.aiontosight.ai

Involvement in Glycoprotein (B1211001) and Glycolipid Synthesis

Fucose is incorporated into various complex carbohydrate structures, including N-glycans, O-glycans, and glycolipids. nih.govresearchgate.net This process is crucial for the proper structure and function of these molecules, which are integral to numerous cellular processes. ontosight.ai Fucosylation is a post-translational modification that modulates the functions of both glycolipids and glycoproteins. researchgate.net In biotechnology, D-(+)-Fucose is utilized as a building block for the synthesis of glycoproteins and glycolipids. ontosight.ai

The biosynthesis of fucosylated glycans involves the transfer of fucose from GDP-fucose to acceptor molecules, a reaction catalyzed by specific fucosyltransferases. nih.govresearchgate.netmdpi.comwjgnet.com There are several types of fucosyltransferases, including core fucosyltransferase (FUT8), which adds fucose to the core GlcNAc of N-glycans, and outer arm fucosyltransferases (FUT3, FUT5, FUT6), which add fucose to the outer branches of N-glycans. wjgnet.comontosight.ai

Mediating Cell-Cell Interactions

Fucosylated glycans are directly involved in mediating cell-to-cell interactions. ontosight.ai These interactions are critical for various physiological processes, including development, immune responses, and tissue organization. Fucosylated LewisX antigens, for instance, have been shown to promote cell-cell adhesion during the early stages of embryonic development. nih.gov

Furthermore, fucosylated glycans can act as ligands for selectins, a family of cell adhesion molecules. ontosight.ai This interaction is crucial for processes such as leukocyte homing and their recruitment to sites of inflammation, highlighting the role of fucose in cellular trafficking and communication. ontosight.ai Differences in blood group antigen expression, which involve fucosylated oligosaccharides like H-antigen, Lewis B, and Lewis Y, can impact the compatibility of tissues and organs in transplantation. researchgate.netmdpi.comfrontiersin.org

Fucosylation of cell membrane receptors, including key signaling molecules such as EGFR, TGFβ, Notch, E-cadherin, and integrins, can influence their ability to bind ligands and transmit signals, thereby affecting cellular behavior. ui.ac.id Fucose is also involved in signaling events mediated by the Notch receptor family. researchgate.netnih.gov Beyond mammalian systems, some pathogens utilize lectins with high affinity for fucose residues on host glycoconjugates to recognize and adhere to human tissues, illustrating another facet of fucose-mediated cell interactions. frontiersin.org Cell-cell interactions can also be partially modulated by the presence of L-fucose-specific lectin-like adhesion molecules on the cell surface. ui.ac.id

Immune Response Modulation

D-(+)-Fucose and the process of fucosylation are significantly involved in modulating the immune response. wjgnet.comontosight.ai Fucosylated glycans are recognized by specific immune cells, influencing the nature and intensity of the immune reaction. ontosight.ai Fucosylation plays a vital role in both innate and adaptive immunity. wjgnet.comcambridge.org

Recognition by Immune Cells

Fucosylated glycans serve as important recognition patterns for many immune cells. jfda-online.com Glycosphingolipids and glycoproteins containing fucose on the surface of immune cells are crucial for cell recognition and the initiation of immune responses. ontosight.ai Lectins that specifically bind to fucose-containing glycans can act as mitogens for immune cells, stimulating their proliferation. researchgate.net

Influence on Antibody Functionality (e.g., ADCC)

The fucosylation status of antibodies, particularly immunoglobulin G (IgG), significantly impacts their effector functions, including antibody-dependent cellular cytotoxicity (ADCC). ontosight.aifrontiersin.orgontosight.ai The presence or absence of fucose residues on the Fc region of IgG antibodies can alter their binding affinity to Fc receptors on immune effector cells, thereby affecting their ability to trigger ADCC. ontosight.aiontosight.ai Core fucosylation, specifically the addition of fucose to the innermost GlcNAc of the N-glycan on IgG, is intricately associated with the efficacy of antibody effector functions. researchgate.net

Role in Selectin Ligand Synthesis and Leukocyte Adhesion

A well-established role of fucose is its involvement in the synthesis of selectin ligands, which are critical for leukocyte adhesion to endothelial cells. ontosight.ai Fucosylated glycans are essential components of the carbohydrate ligands recognized by the selectin family of cell adhesion receptors (E-, P-, and L-selectins). oup.com These interactions facilitate the rolling of leukocytes on the endothelium, a crucial initial step in leukocyte extravasation during inflammation and immune surveillance. oup.com

The synthesis of functional selectin ligands, such as the sialyl LewisX structure, requires the addition of fucose to specific precursor glycans. oup.com This fucosylation step is primarily catalyzed by alpha(1,3) fucosyltransferases, particularly Fuc-TVII and Fuc-TIV, in leukocytes and endothelial cells. oup.comnih.govaai.org

Genetic defects affecting fucose metabolism or transport can lead to severe immunodeficiencies. Leukocyte adhesion deficiency type II (LAD II), also known as congenital disorder of glycosylation type IIc (CDG IIc), is a rare inherited disorder characterized by a lack of fucosylated selectin ligands on neutrophils. nih.govoup.com This deficiency impairs leukocyte rolling and adhesion, leading to recurrent infections and elevated neutrophil counts. nih.govoup.com Oral supplementation with fucose has been shown to induce the expression of fucosylated selectin ligands on neutrophils in LAD II patients, leading to normalization of neutrophil counts and improved immune function. nih.gov

Data Tables

Table 1: Effect of L-Fucose on Cytokine Gene Expression in Caco-2 Cells

Cytokine GeneFold Increase (vs Control)
BMP2~3-fold
BMP4~2-fold
IL5Increased
ThrombopoietinIncreased
ErythropoietinIncreased
TNFSF5 (CD40L)Upregulated
TNFSF7Upregulated
TNF-αUpregulated
IL12Upregulated
IL17Upregulated
IL18Upregulated

Note: Data based on observations in differentiated Caco-2 cells treated with L-fucose. cambridge.org

Table 2: Effect of Fucose Concentration on A375 Cell Viability

Fucose Concentration (mg/ml)Cell Viability Pattern (Day 1-10)
ControlContinuous increase (Day 1-3), then decline (Day 5-10)
1Similar to control
5No increase, continuous decline
10No increase, continuous decline

Note: Data represents observed patterns in A375 cell viability over a 10-day period. ui.ac.id

Table 3: Selectin Ligand Expression and N-Glycan Fucosylation with Fucose Supplementation

Fucose SupplementationE-selectin Ligand ExpressionP-selectin Ligand ExpressionN-Glycan Fucosylation
2.5 mM in waterLowLowLow
5 mM in waterDetectable, increased vs 2.5mMIncreased vs 2.5mMIncreased vs 2.5mM
10 mM in waterNot fully reconstitutedVirtually normalVirtually normal
5% Fucose ChowNormalNormalNormal

Note: Data based on observations in FX(-/-) mice with varying fucose repletion. nih.gov

Tissue Development and Homeostasis

D-fucose is recognized as essential for the development and maintenance of tissues ontosight.ai. Fucosylation, the process of adding fucose residues to glycans, plays vital roles during early embryogenesis and tissue homeostasis frontiersin.orgresearchgate.net.

Formation of Blood Vessels

The formation of new blood vessels, known as angiogenesis, is a critical process in growth and tissue repair oup.com. Fucose-containing polysaccharides, such as fucoidan (B602826), have been studied for their effects on angiogenesis. Research indicates that fucoidans, which are rich in fucose, can modulate the activity of key angiogenic growth factors like vascular endothelial growth factor (VEGF) and fibroblast growth factors (FGF-2) oup.comifremer.frresearchgate.net. Studies examining the pro-angiogenic effects of deoxy sugars, including D-fucose, in biomaterials like chitosan/collagen hydrogels have been conducted whiterose.ac.ukwhiterose.ac.uk. While L-sugars generally showed pro-angiogenic effects in one study, the specific impact of D-fucose in this context is an area of ongoing research whiterose.ac.ukwhiterose.ac.uk.

Regulation of Cell Growth

Fucosylation patterns are observed to be altered in various cellular processes, including those related to cell growth and proliferation. In the context of cancer, altered fucosylation patterns are frequently observed and can influence processes such as metastasis ontosight.aiglycoforum.gr.jp. Core fucosylation, specifically, has been shown to enhance the migration ability of cancer cells by increasing cell adhesion activity through integrin glycoforum.gr.jp. It also regulates cell-cell adhesion by modifying the function of E-cadherin, potentially promoting metastasis glycoforum.gr.jp. Furthermore, core fucosylation of growth factor receptors, such as transforming growth factor (TGF) receptors and epidermal growth factor (EGF) receptors, can strengthen the cell signaling transduced through these receptors, leading to faster growth of cancer cells glycoforum.gr.jp. Fucosylation also plays a role in maintaining a dynamic steady state in cells and tissues, with increased fucose residues observed during apoptosis frontiersin.org.

Notch Receptor Signaling

Notch signaling is a highly conserved pathway crucial for cell fate determination and tissue development frontiersin.orgbiorxiv.org. The interaction of Notch receptors with their ligands is significantly modulated by O-linked glycosylation, particularly the addition of fucose residues frontiersin.orgbiorxiv.orgunits.it. Protein O-fucosyltransferase 1 (POFUT1) is the enzyme responsible for attaching fucose to specific serine/threonine residues within the epidermal growth factor (EGF)-like repeats of the extracellular domain of Notch receptors frontiersin.orgpnas.orgnih.gov. This O-fucosylation is necessary for the function of Fringe glycosyltransferases, which can extend the O-fucose with additional sugar residues, such as N-acetylglucosamine frontiersin.orgunits.itpnas.org. This further glycosylation by Fringe proteins can enhance or reduce Notch receptor activation depending on the specific ligand involved frontiersin.org. Structural studies have revealed direct interactions between Notch ligands and the O-fucose moieties on Notch1 biorxiv.org. The fucose dependence of Notch signaling has been demonstrated in cellular studies, where reduced fucose levels lead to decreased signaling pnas.orgnih.gov.

Host-Microbe Interactions

Fucosylated glycans play significant roles in the complex interactions between a host organism and its associated microbes frontiersin.orgnih.govontosight.airesearchgate.netnih.govchemsrc.comoup.com. These interactions can range from symbiotic relationships to pathogenic infections.

Receptor for Pathogens

Fucosylated glycans on host cell surfaces can serve as recognition sites or receptors for various pathogens ontosight.airesearchgate.netnih.govoup.comoup.commdpi.comfrontiersin.org. Pathogens often utilize proteins, such as lectins, that exhibit high affinity for fucose molecules in glycoconjugates to bind to host tissues researchgate.netfrontiersin.org. A well-known example is the gastric pathogen Helicobacter pylori, which can attach to the gastric epithelium by recognizing the Lewisb antigen oup.commdpi.com. The Lewisb antigen is a structure containing α(1,2)- and α(1,4)-linked fucose residues oup.com. Other pathogens, including Salmonella typhimurium, enterotoxigenic E. coli, and norovirus, can also utilize fucosylated glycans as adhesion sites or receptors nih.gov. Fucosylated human milk oligosaccharides are thought to provide protection against certain infections by acting as decoy receptors, mimicking the host cell surface receptors and blocking pathogen binding oup.commdpi.comfrontiersin.org.

Influence on Gut Microbiota

Fucose is abundant in the mammalian gut and significantly influences the composition and function of the gut microbiota nih.govfrontiersin.orgnih.gov. It can serve as a crucial nutrient and energy source for various gut bacteria nih.gov. Beneficial members of the gut community, such as Bacteroides and Ruminococcaceae species, can utilize fucose nih.govmdpi.com. Studies have shown that fucose administration can increase the abundance of beneficial bacteria like Akkermansia, Bifidobacterium, and Lactobacillus mdpi.comfrontiersin.orgnih.govresearchgate.net.

Fucose's influence extends beyond simply providing a carbon source; it can also impact bacterial gene expression nih.govfrontiersin.org. This includes the potential to suppress virulence genes in some pathobionts, thereby contributing to host protection nih.govfrontiersin.org. The availability of fucose in the gut is influenced by host factors, such as the expression of fucosyltransferases like Fut2, which affects the structure of the gut bacterial community nih.gov. The ability of some gut bacteria to metabolize fucose from complex glycans, often requiring microbial fucosidases to liberate the sugar, highlights the intricate metabolic cross-talk within the gut ecosystem nih.gov.

Role in Human Blood Group Antigens (e.g., H antigen, ABO locus, Lewis antigens)

The ABO and Lewis blood group systems are defined by specific oligosaccharide structures, and fucosylation, the addition of fucose residues, is a key modification in their biosynthesis. frontiersin.orgresearchgate.net While D-fucose is the general chemical name, the biologically active form in these human antigens is L-fucose. ontosight.aiwikipedia.orgebi.ac.ukfrontiersin.org

H Antigen: The H antigen serves as a precursor structure for the A and B blood group antigens. amegroups.orgnih.govrcsb.orgualberta.canih.gov Its formation is catalyzed by α-1,2-fucosyltransferases. naver.comnih.gov Specifically, the FUT1 gene encodes the α-1,2-fucosyltransferase 1 (FUT1), which is primarily responsible for synthesizing the H antigen on red blood cells. nih.govnih.govoup.comontosight.ai The FUT2 gene encodes α-1,2-fucosyltransferase 2 (FUT2), also known as the Secretor enzyme, which produces a soluble form of the H antigen found in secretions like saliva and other bodily fluids in individuals who are "secretors". nih.govoup.comwikipedia.org The H antigen structure involves an α-1,2 linkage of fucose to a terminal galactose residue on an oligosaccharide chain. wikipedia.orgebi.ac.uknih.gov Individuals with the rare Bombay phenotype lack a functional FUT1 enzyme, resulting in the absence of the H antigen on their red blood cells, and consequently, they cannot form A or B antigens. frontiersin.orgnaver.comnih.govnih.govontosight.ai

ABO Locus: The ABO blood group antigens (A, B, and O) are built upon the H antigen structure. amegroups.orgnih.govrcsb.orgualberta.ca The ABO locus on chromosome 9 determines the expression of glycosyltransferases that modify the H antigen. ualberta.cautah.eduutah.edu Individuals with the A allele express a glycosyltransferase that adds N-acetyl-D-galactosamine to the H antigen, forming the A antigen. rcsb.orgualberta.ca Individuals with the B allele express a different glycosyltransferase that adds D-galactose to the H antigen, forming the B antigen. rcsb.orgualberta.ca Individuals with the O allele inherit a non-functional enzyme, and thus the H antigen remains unmodified, resulting in the O blood type. rcsb.orgualberta.canih.gov The presence of fucose in the underlying H antigen structure is essential for the formation of both A and B antigens. amegroups.org

Lewis Antigens: The Lewis blood group system is also determined by fucosylation, involving the FUT3 gene, which encodes α-1,3/4-fucosyltransferase (FUT3), also known as the Lewis enzyme. wikipedia.orguniprot.org Lewis antigens, such as Lewis a (Leᵃ) and Lewis b (Leᵇ), are formed by the addition of fucose to precursor oligosaccharide chains, primarily type 1 chains, which differ slightly in structure from the type 2 chains predominantly found on red blood cells. wikipedia.orguniprot.orgfrontiersin.org The Le gene (FUT3) adds fucose via an α-1,4 linkage to N-acetylglucosamine on type 1 chains to form the Leᵃ antigen. wikipedia.orguniprot.orgdadamo.com The formation of the Leᵇ antigen requires the action of both the FUT2 (Secretor) enzyme and the FUT3 (Lewis) enzyme. blood.caoup.comwikipedia.org FUT2 adds fucose in an α-1,2 linkage to galactose, and then FUT3 adds fucose in an α-1,4 linkage to the subterminal N-acetylglucosamine on the same type 1 chain, resulting in the difucosylated Leᵇ structure. oup.comwikipedia.org Lewis antigens are not intrinsically synthesized by red blood cells but are adsorbed onto their surface from plasma and secretions. blood.cawikipedia.org

The interplay between the FUT1, FUT2, and FUT3 enzymes and the precursor oligosaccharide chains determines the specific ABO and Lewis phenotypes. naver.comoup.comwikipedia.org Variations and mutations in the genes encoding these fucosyltransferases can lead to different blood group phenotypes and have been associated with susceptibility to certain infections and even cancer progression. frontiersin.orgnih.govfrontiersin.org

Here is a summary of the key enzymes and their roles:

EnzymeGeneLinkage AddedPrimary Location/FunctionAntigens Synthesized
α-1,2-Fucosyltransferase 1 (FUT1)FUT1α-1,2Red blood cellsH antigen (on RBCs)
α-1,2-Fucosyltransferase 2 (FUT2/Secretor)FUT2α-1,2Secretory glands (soluble in secretions)Soluble H antigen, involved in Leᵇ synthesis
α-1,3/4-Fucosyltransferase (FUT3/Lewis)FUT3α-1,3/α-1,4Glandular epithelia, various tissuesLeᵃ, Leˣ, Leᵇ, Leʸ, sLeᵃ, sLeˣ

The structural differences between the Lewis antigens are based on the linkage of fucose and the type of precursor chain (Type 1 or Type 2).

Interactive Data Table: Blood Group Antigen Structures (Simplified Terminal Structures)

AntigenCore StructureFucose Linkage(s)Additional Sugars Added to H
HGal-Rα1-2 to GalNone
AH antigen-α1-3 GalNAc to Gal of H
BH antigen-α1-3 Gal to Gal of H
LeᵃGalβ1-3GlcNAc-R (Type 1)α1-4 to GlcNAcNone
LeᵇGalβ1-3GlcNAc-R (Type 1)α1-2 to Gal, α1-4 to GlcNAcNone

Note: R represents the rest of the glycolipid or glycoprotein chain.

Detailed research findings highlight the precise enzymatic steps and genetic control governing the expression of these antigens. For instance, the Bombay phenotype (hh) underscores the absolute requirement of a functional FUT1 enzyme for H antigen synthesis on red blood cells. nih.govnih.govontosight.ai Studies on Lewis antigen expression in secretors (Se) and non-secretors (se/se) demonstrate the cooperative action of FUT2 and FUT3 in generating the Leᵇ antigen. oup.comwikipedia.org The differential expression of these fucosylated antigens in various tissues and their altered patterns in disease states are areas of ongoing research, revealing their broader biological significance beyond blood transfusion compatibility. frontiersin.orgnaver.comfrontiersin.orgfrontiersin.org

D Fucopyranose in Pathophysiology and Disease

Altered Fucosylation Patterns in Disease

Changes in glycosylation, specifically increased fucosylation, are vital in various diseases. biorxiv.org For instance, increased fucosylation has been reported in prostate cancers. biorxiv.org Dysregulated glycoforms are also noted in influenza virus, and varied glycosites of spike glycoprotein (B1211001) are seen in COVID-19. biorxiv.org Elevated O-GlcNAcylation is linked to neurodegenerative diseases. biorxiv.org Disease-specific glycosylation patterns are increasingly recognized as potential diagnostic and prognostic biomarkers. biorxiv.org

Aberrant fucosylation is not limited to specific diseases but is a broader phenomenon associated with pathological conditions. mdpi.com Table 1 summarizes some examples of altered fucosylation patterns in different diseases.

DiseaseObserved Fucosylation ChangeReference
Prostate CancerIncreased fucosylation biorxiv.org
Influenza VirusDysregulated glycoforms biorxiv.org
COVID-19Varied glycosites of spike glycoprotein biorxiv.org
Neurodegenerative DiseaseElevated O-GlcNAcylation (mentioned as a related glycosylation change) biorxiv.org
Gastritis and AdenocarcinomaGenerally elevated fucosylation levels mdpi.com
Chronic Obstructive Pulmonary Disease (COPD)Increased fucosylation levels in serum SP-D nih.gov

D-Fucopyranose in Cancer Progression

Fucosylation plays a pivotal role in cancer progression, influencing processes such as proliferation, invasion, metastasis, and immune escape. frontiersin.org Aberrant fucosylation of proteins and glycans are considered potential biomarkers for various cancers. frontiersin.org High levels of fucosylation have been reported in numerous cancer types. wikipedia.orgmdpi.com Alterations in fucosylation patterns are associated with tumor progression and metastasis. ontosight.ai

Increased fucosylated proteins in the sera of cancer patients can be dependent on cellular fucosylation of cancer tissues or changes in fucosylation states in the liver. mdpi.com Changes in N-linked glycosylation, including fucosylation, are known to occur during the development and progression of cancer. biorxiv.orgnih.gov

Aberrant fucosylation is associated with tumor development and metastatic capability. nih.gov Increased fucosylation has been attributed to metastatic properties, such as enhancing the adhesion of metastatic cancer cells to endothelial cells. nih.gov For example, α1,6-fucosyltransferase (FUT8), which generates the core fucose structure, is highly expressed in many cancers and is a driver of melanoma metastasis. frontiersin.orgglycoforum.gr.jp Silencing FUT8 has been shown to suppress cell invasion and tumor dissemination. frontiersin.org

However, the role of fucosylation in metastasis can be complex and context-dependent, with some reports suggesting it can also suppress motility in certain cancers. nih.gov Altered expression of fucosylation pathway genes is associated with poor prognosis and tumor metastasis in non-small cell lung cancer. nih.gov Serum fucose levels and FUT activity have been reported to associate with prognosis and therapeutic responsiveness in some cancers. nih.gov

Aberrant fucosylation of tumors is often involved in the activation of growth factor receptors such as EGFR and TGF-βR, ultimately influencing tumor proliferation, invasion, apoptosis, and metastasis. frontiersin.org Core fucosylation of transforming growth factor (TGF) receptors and epidermal growth factor (EGF) receptors can strengthen the cell signaling transduced through these receptors, leading to faster growth of cancer cells. glycoforum.gr.jp Core fucosylation directly regulates cell surface glycoproteins like epidermal growth factor and transforming growth factor beta receptors. mdpi.com Inhibition of FUTs has been shown to suppress TGFβ signaling and tumor metastasis. nih.gov

Increased fucosylation has been associated with the acquisition of a multidrug resistance phenotype in cancer. nih.gov Aberrant glycosylation, including increased fucosylation, is linked to epithelial to mesenchymal transition (EMT) in combination with acquiring multidrug resistance. nih.gov Elevated levels of fucosylation, driven by the overexpression of relevant FUTs and GDP-fucose synthetic enzymes, have been identified in pancreatic cancer stem-like cells resistant to chemotherapy. nih.gov Upregulation of specific FUT enzymes has been implicated in the drug resistance phenotype of certain human hepatocellular carcinoma cell lines. nih.gov

Fucoidans, which are fucose-containing sulfated polysaccharides, have been implicated in decreasing the cancer drug-resistant phenotype and can function as adjuvant agents along with chemotherapy. mdpi.com

Modulation of Growth Factor Receptor-Mediated Signaling

D-Fucopyranose in Inflammatory Processes

Fucosylation is an important glycosylation process involved in inflammation. acrabstracts.org Fucosylated glycans play a critical role in inflammatory responses. ontosight.aipnas.org For example, the fucose-containing tetrasaccharide sialyl Lewis X (sLeX) binds to selectin receptors on endothelial cells expressed during inflammation, which is crucial for leukocyte adhesion and recruitment to sites of inflammation. ontosight.aipnas.org

Core fucosylation of N-glycans plays several important roles in regulating the immune system. oup.com Inflammatory cytokines like TGFβ1 require core fucose to function. oup.com Down-regulation of these signaling pathways can cause enhanced matrix metalloproteinase expression and inflammation. oup.com Alterations in glycoprotein glycan fucosylation have been observed in various inflammatory conditions, including rheumatoid arthritis, chronic pancreatitis, Crohn's disease, and sclerosing cholangitis. dovepress.com

Fucosylated haptoglobin has been shown to promote inflammation, for instance, in sepsis, by upregulating inflammatory cytokines and chemokines. nih.gov Inhibition of fucose incorporation has been shown to abrogate the development of arthritis by suppressing inflammatory macrophage development and TNF-α production. acrabstracts.org

D-Fucopyranose in Infectious Diseases

Fucosylation plays a role in infectious diseases, often mediating host-pathogen interactions. frontiersin.orgchemimpex.com Fucosylated glycans can act as receptors for certain pathogens. ontosight.aievolutionmedicine.com For instance, Helicobacter pylori is known for producing fucosylated glycans that mimic human Lewis blood group antigens present on the stomach epithelium, aiding in its adhesion to gastric epithelial cells. mdpi.combiorxiv.org Higher levels of α1,2-linked fucose synthesized by FUT1/2 might play a role in the preliminary stage of H. pylori infection. mdpi.com

Fucosylated glycans in breast milk can provide infants with increased resistance to colonization or invasion by certain gut pathogens. evolutionmedicine.com In some mammals, fucosylation preferentially feeds epithelium-associated commensal bacteria, providing protection against aberrant gut microbiota. evolutionmedicine.com However, some viral and bacterial pathogens have evolved to use fucosylated proteins as a means of establishing infection. evolutionmedicine.com

Afucosylated IgG is produced in response to various viral infections, including cytomegalovirus, human immunodeficiency virus, and dengue virus. dovepress.com COVID-19 patients with severe symptoms have decreased levels of anti-SARS-CoV-2 IgG fucosylation compared to patients with mild disease. dovepress.com

D-Fucopyranose in Neurodegenerative Diseases

Neurodegenerative diseases, characterized by the progressive loss of neurons, represent a significant global health challenge. nih.govfrontiersin.org Research has investigated the potential therapeutic roles of fucose-containing compounds, particularly marine-derived polysaccharides like fucoidan (B602826), in the context of these conditions. nih.govfrontiersin.orgresearchgate.net Fucoidans are sulfated polysaccharides rich in L-fucose, with structural backbones often consisting of repeated (1→3)-linked L-fucopyranose or alternating (1→3)- and (1→4)-linked L-fucopyranose units. frontiersin.org Studies suggest that these compounds may offer neuroprotective effects through various mechanisms. nih.govfrontiersin.orgresearchgate.netmdpi.com

Impact on Memory Deficits (e.g., Cholinesterase Inhibition, Oxidative Stress)

Memory deficits are a hallmark symptom of several neurodegenerative diseases, including Alzheimer's disease (AD). mdpi.comsci-hub.ru The reduction in acetylcholine (B1216132) levels in the brain is implicated in memory impairment in AD, making cholinesterase inhibition a relevant therapeutic strategy. sci-hub.ru Oxidative stress, an imbalance between cellular oxidation and antioxidation ability, also plays a vital role in neuronal dysfunction and AD. mdpi.comsci-hub.rufrontiersin.org

Research on fucose-containing compounds has explored their impact on these pathways. For instance, α-bisabolol β-D-fucopyranoside (ABFP), a sesquiterpene glycoside, has been investigated for its potential neuroprotective ability against multiple targets relevant to AD, including acetylcholinesterase, oxidative stress, and amyloid-β peptide aggregation-induced cytotoxicity. sci-hub.runih.gov In vitro studies have shown that ABFP can significantly inhibit the acetylcholinesterase enzyme. sci-hub.runih.gov Furthermore, ABFP has demonstrated potent radical scavenging activity in DPPH assays, indicating its antioxidant potential. sci-hub.ru Experiments using Neuro2a cells treated with amyloid-β peptide showed that ABFP treatment inhibited the production of reactive oxygen species (ROS). sci-hub.ru These findings suggest that ABFP might act as a multi-target agent for AD management by influencing cholinergic activity and reducing oxidative stress. sci-hub.runih.gov

Fucoidan, a fucose-rich sulfated polysaccharide, has also shown potential neuroprotective effects against amyloid-β and D-galactose-induced neurotoxicity and cognitive dysfunction in animal models. frontiersin.orgmdpi.comresearchgate.net Studies in PC12 cells and AD model mice induced by D-galactose infusion indicated that fucoidan could regulate the cholinergic system by improving the activity of acetylcholine and choline (B1196258) acetyltransferase while attenuating the increased activity of acetylcholinesterase. frontiersin.orgmdpi.com Fucoidan has also been shown to improve antioxidant activity both in vitro and in vivo by activating enzymes like superoxide (B77818) dismutase (SOD) and increasing levels of glutathione (B108866) (GSH). mdpi.comfrontiersin.org It appears to protect PC12 cells from apoptosis and ameliorate learning and memory impairment by regulating the cholinergic system, reducing oxidative stress, and inhibiting the caspase-dependent apoptosis pathway. mdpi.com Fucoidan's ability to suppress reactive oxygen species, lipid peroxidation, and mitochondrial ROS, while also suppressing the decline in mitochondrial permeability transition and ATP caused by amyloid-β, further highlights its potential antioxidant role in preventing amyloid-β-induced neurotoxicity. researchgate.net

D-Fucopyranose in Metabolic Disorders (e.g., Glut1 Deficiency)

Metabolic disorders represent a broad range of conditions affecting metabolic processes. Research has begun to explore the connection between fucose and certain metabolic conditions, particularly in the context of transporter proteins.

Recent studies have identified that the glucose transporter type 1 (GLUT1), encoded by the SLC2A1 gene, is also a transporter of L-fucose. g1dfoundation.orgresearchgate.netnih.gov GLUT1 Deficiency Syndrome (Glut1DS) is a neurometabolic disorder caused by mutations in the SLC2A1 gene, resulting in impaired glucose transport across the blood-brain barrier. researchgate.netnih.govmetafora-biosystems.com This leads to a cerebral energy deficit and a range of neurological symptoms. nih.govmetafora-biosystems.com

Experiments using cell lines lacking the de novo pathway for fucose production have demonstrated that GLUT1 transports exogenous fucose into the cell. g1dfoundation.orgnih.gov Inhibiting the GLUT1 transporter significantly reduced fucose uptake in these cells. g1dfoundation.org This finding raises questions about whether Glut1DS has commonalities with fucose deficiency and if fucose supplementation could potentially ameliorate some symptoms in Glut1DS patients. g1dfoundation.org

Pilot experiments in Glut1-deficient mice fed a low dose of fucose showed an increase in brain glycogen (B147801) levels, reaching levels similar to wild-type mice. g1dfoundation.org Furthermore, the level of glycosylation also increased in these mice. g1dfoundation.org Studies have also indicated that fucose treatment in Glut1-deficient mice improved their gait and shortened their strides. g1dfoundation.org While the implications of fucose as a GLUT1 substrate in Glut1DS are still being investigated, particularly given that a large percentage of GDP-fucose originates from de novo synthesis, these initial findings suggest a potential link and an area for further research. g1dfoundation.orgnih.gov

Data Table: Impact of ABFP on Cholinesterase Inhibition and Oxidative Stress

CompoundConcentration (µg/ml)Acetylcholinesterase Inhibition (%)DPPH Radical Scavenging (%)ROS Inhibition in Neuro2a cells (Relative Fluorescence Units)
ABFP5095.869 ± 0.12168.9 ± 0.44Inhibited ROS production induced by Aβ peptide sci-hub.ru
Donepezil (Standard)-95.856 ± 0.847--
BHT (Standard)50-80.3 ± 1.5-

Note: Data compiled from research findings on α-bisabolol β-D-fucopyranoside (ABFP). sci-hub.ru

Data Table: Impact of Fucose on Glut1-Deficient Mice

Treatment GroupBrain Glycogen LevelsGlycosylation LevelsGait ImprovementStride Length
Glut1-deficient mice + FucoseIncreased (similar to WT) g1dfoundation.orgIncreased g1dfoundation.orgImproved g1dfoundation.orgShorter g1dfoundation.org
Glut1-deficient mice (Untreated)---Longer g1dfoundation.org
Wild-type miceBaselineBaselineBaselineBaseline

Note: Data compiled from pilot experiments in Glut1-deficient mice. g1dfoundation.org

Advanced Analytical Methodologies for D Fucopyranose Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide valuable information about the structure and functional groups of D-fucopyranose. Infrared (IR) spectroscopy can reveal the presence of characteristic functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

NMR spectroscopy is a powerful tool for the detailed structural analysis of carbohydrates, including D-fucopyranose. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. ebi.ac.ukresearchgate.net 1H NMR and 13C NMR spectra provide information on the types of protons and carbons present and their chemical environments. ebi.ac.ukresearchgate.netfrontiersin.org

For D-fucopyranose, 1H NMR spectral analysis can be performed by curve fitting against spectral libraries. ebi.ac.uk Characteristic proton signals, such as those around δ 1.1–1.3, can indicate the hydrogen at the C6 position of fucose. frontiersin.org 13C NMR spectroscopy can confirm various carbon nuclei and help distinguish the configuration and conformation of molecules. frontiersin.org It is also used to determine substitution positions and branch points in polysaccharide structures. frontiersin.org

Studies on the biosynthesis of dTDP-α-D-fucose have utilized 1H and 13C NMR spectroscopy to confirm the reaction product. oup.com Additionally, 2D NMR experiments like 1H-1H correlation spectroscopy (1H-1H COSY), heteronuclear single quantum correlation spectroscopy (HSQC), and nuclear Overhauser effect spectroscopy (NOESY) are used for more detailed structural elucidation, particularly for complex glycans containing D-fucopyranose. ebi.ac.ukresearchgate.netunmul.ac.id These techniques help in assigning signals and determining connectivity and spatial relationships between atoms. Selected regions of 1H, 13C-HSQC spectra of D-fucose in D2O have been analyzed for structural information. researchgate.net

NMR spectroscopy is considered one of the most effective and accurate methods for polysaccharide structure identification. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is widely used in glycan structural determination due to its high sensitivity. acs.org It provides information on the mass-to-charge ratio (m/z) of ionized molecules and their fragments, which can be used to infer structures. acs.orgru.nl GC-MS and LC-MS are common approaches for analyzing monosaccharide composition. nih.govfrontiersin.org

For D-fucopyranose, mass spectrometry can reveal characteristic peaks corresponding to fragmentation patterns. For instance, in LC/MS analysis, characteristic peaks at 163 Da and 209 Da have been observed for β-D-fucopyranose, corresponding to fragmentation patterns of the deoxyhexose ring.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. unmul.ac.idfu-berlin.de This technique is crucial for obtaining detailed structural information about glycans. fu-berlin.de While conventional tandem mass spectrometry can determine linkage positions, differentiating anomericity (e.g., α-fucose and β-fucose) can be challenging. acs.org

A recurring issue in MS analysis of fucosylated glycans is the intramolecular migration of fucose units, which can lead to erroneous sequence assignments. fu-berlin.deresearchgate.net This phenomenon, often referred to as fucose migration, has been known for many years, but the exact identity of the rearrangement product can be unclear. fu-berlin.defu-berlin.deresearchgate.netnih.gov Fucose migration can occur upon activation during fragmentation, particularly in protonated glycan ions. acs.org

Despite this challenge, tandem MS is a powerful tool. For example, tandem electrospray ionization mass spectrometry (ESI MS/MS) has been used to determine the chemical structure of anionic polysaccharides like fucoidan (B602826), which can contain fucopyranose. mdpi.com Fragmentation experiments can yield characteristic fragment ions that provide information about sulfation positions, such as 2-O-sulfation in fucose units within fucoidan. researchgate.net

Ion Mobility-Mass Spectrometry

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size and shape in the gas phase. ru.nlfu-berlin.de This adds a structural dimension to MS analysis and can help differentiate isomeric glycans. ru.nlfu-berlin.de

IM-MS can be used to assign exact fucosyl positions in glycans and prevent misinterpretation of MS data caused by gas-phase rearrangement. researchgate.netnih.gov By combining IM-MS with well-defined synthetic glycan standards, researchers can prevent incorrect structural assignments of fucosylated glycans. nih.gov IM-MS can characterize unique arrival-time distributions of isomers, which aids in accurately determining fucosyl positions. researchgate.netnih.gov Studies have utilized IM-MS to investigate fucose migration and the structure and stability of intact, protonated glycan ions. fu-berlin.deresearchgate.netnih.govresearchgate.net

Radical-Directed Dissociation MS

Radical-directed dissociation (RDD) MS is a technique that employs radicals to induce fragmentation in glycans. ru.nlfu-berlin.de This method can be structure-sensitive and produce diverse dissociation products, including cross-ring cleavages. ru.nl RDD MS has been used in conjunction with other techniques to deduce the product of fucose rearrangement in model trisaccharides. fu-berlin.defu-berlin.deresearchgate.netnih.govresearchgate.net

In RDD experiments, a radical generated upon UV photodissociation can migrate along the glycan core, leading to various fragmentation pathways. ru.nl This technique can provide complementary information to collision-induced dissociation (CID) for glycan analysis. ru.nl

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules like carbohydrates. researchgate.netunmul.ac.idmolekula.com It allows for the transfer of ions from a liquid phase into the gas phase with minimal fragmentation, making it suitable for analyzing intact glycans and glycopeptides. acs.org

ESI-MS, often coupled with tandem MS (ESI-MS/MS), is a powerful technique for determining the chemical structure of polysaccharides and glycoconjugates containing D-fucopyranose. nih.govmdpi.comresearchgate.net For example, ESI-MS has been used to investigate the glycosylation of S-layer glycoproteins, revealing the presence of D-fucopyranose as a constituent of S-layer glycans. nih.gov ESI-MS analysis of hydrolyzed fucoidan has identified signals corresponding to monosulfated fucose and monosulfated difucose, providing insights into the sulfation patterns. mdpi.com Nanoflow ESI-MS/MS has also been employed for the structural characterization of chemically derivatized oligosaccharides. acs.org

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

MALDI-TOF mass spectrometry is a technique utilized for the analysis of various molecules, including carbohydrates and glycoconjugates. acs.orgresearchgate.net It involves embedding the analyte in a matrix material, which co-crystallizes with the sample. acs.org A laser pulse is then used to desorb and ionize the matrix and analyte molecules, and the ions are detected based on their mass-to-charge ratio (m/z) by measuring their time of flight to the detector. acs.org

In the context of fucose-containing molecules, MALDI-TOF MS can be used to determine the molecular weight of intact glycans or fragments containing fucose residues. researchgate.net For instance, MALDI-TOF MS analysis has been applied to fucose-binding lectins to confirm their fucose-binding nature. nih.gov The technique is also valuable in the analysis of complex glycans, such as those found in human milk oligosaccharides (HMOs) or those attached to proteins, where the presence and location of fucose residues are critical for function. researchgate.netrsc.org Fucose has also been explored as a sugar additive in MALDI matrices to improve signal quality and resolution in the analysis of DNA molecules. acs.orgnih.gov Studies have shown that adding fucose to the MALDI matrix can enhance the resolution of product peaks in mass spectra. nih.gov

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are vibrational spectroscopic techniques that provide characteristic fingerprints of molecules based on their functional groups and molecular structure. These methods can be used to identify and characterize carbohydrates like D-fucopyranose.

FT-IR spectroscopy involves measuring the absorption of infrared radiation by a sample, resulting in a spectrum with peaks corresponding to specific vibrational modes. e-algae.org This technique has been used for the chemical structure analysis of polysaccharides, and changes in spectral features can indicate structural modifications. ucd.ieresearchgate.net FT-IR spectra of monosaccharides, including D-fucose, can provide information about the vibrational modes of OH, C-O, C-C, and C-H groups within the carbohydrate ring. researchgate.net

Raman spectroscopy measures the inelastic scattering of light, providing complementary information to FT-IR. acs.org Raman spectra of biological materials, including saccharides like D-(+)-fucose, are part of reference databases used for interpreting the composition of complex biological samples. acs.orgepa.govscispace.com Raman spectroscopy can distinguish between different types of chemical bonds and can reveal details about a sample's stresses, crystallinity variations, and material amount through changes in band intensity, width, or position. acs.org Both FT-IR and Raman spectroscopy, sometimes combined with chemometrics, have been employed to analyze the composition of materials containing fucose, such as fucoidan extracted from brown seaweeds. ucd.ie

Cryogenic Infrared (IR) Spectroscopy

Cryogenic IR spectroscopy is an advanced technique that offers enhanced spectral resolution compared to room-temperature IR spectroscopy by reducing thermal broadening. rsc.orgd-nb.infoacs.org This method is particularly useful for the structural characterization of complex and isomeric molecules, including glycans. rsc.orgd-nb.infoacs.org

Cryogenic IR spectroscopy of ions trapped at low temperatures (e.g., 45 K) can yield resolved infrared spectra with diagnostic features that help in identifying monosaccharide composition and structural details. rsc.orgd-nb.info It has been used in conjunction with mass spectrometry techniques, such as ion mobility spectrometry (IMS) and collision-induced dissociation (CID), to identify glycan isomers and elucidate structural features like the location of fucose residues. rsc.orgacs.orgmpg.de This technique has proven valuable in investigating reaction mechanisms involving fucose, such as fucose migration, which can occur during mass spectrometric analysis of fucose-containing glycans. mpg.deresearchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating D-fucopyranose from complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic method for the separation and analysis of various compounds, including carbohydrates. researchgate.netmdpi.com Different modes of HPLC, such as reversed-phase HPLC, can be employed depending on the nature of the analyte and the matrix. researchgate.netresearchgate.net

HPLC is frequently used for the analysis of monosaccharides, often after derivatization to enhance detection. researchgate.netmdpi.com For instance, a reversed-phase HPLC method with fluorometric detection has been developed for the simultaneous determination of neutral sugars, including fucose, after pre-column derivatization with p-aminobenzoic acid. researchgate.net HPLC is also used in the study of nucleotide-activated sugars like thymidine (B127349) diphosphate (B83284) (dTDP)-D-fucose, which is the activated form of D-fucose found in some bacteria. researchgate.net Reversed-phase HPLC has been employed to detect and purify dTDP-D-fucose in enzymatic reaction mixtures. researchgate.net HPLC is also used as a method to determine the purity of fucose-containing polysaccharides like fucoidan. ucd.ie

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the separation and analysis of volatile or semi-volatile compounds. For carbohydrates like D-fucopyranose, GC analysis typically requires derivatization to increase their volatility. scispace.com

GC is suitable for the analysis of D-(+)-fucose, and its purity can be assessed using this method. sigmaaldrich.comscientificlabs.com GC, often coupled with mass spectrometry (GC-MS), is used for the identification and quantification of monosaccharides in various biological samples. nih.govnih.govmassbank.eu For example, GC-MS has been used to analyze the monosaccharide composition of polysaccharides. nih.gov Derivatization with reagents like trimethylsilyl (B98337) (TMS) ethers is commonly used to make sugars amenable to GC analysis. scispace.commassbank.eu GC can also be used for the separation of enantiomers of aldoses, including D-fucose, after appropriate derivatization. scispace.com

Capillary Electrophoresis

Capillary electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio under an applied electric field. vtt.fi CE offers an alternative to chromatographic methods for carbohydrate analysis. vtt.fi

Carbohydrates, being neutral or weakly acidic, often require derivatization to introduce a charge or a detectable chromophore/fluorophore for CE analysis. vtt.firesearchgate.net For example, CE with capacitively coupled contactless conductivity detection has been optimized for the separation of monosaccharides commonly found in glycoproteins, including D-fucose, under highly alkaline conditions where hydroxyl groups are ionized. nih.gov Derivatization with fluorophores like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) allows for the separation and detection of saccharides, including fucose, by microchip capillary electrophoresis (MCCE) with laser-induced fluorescence detection (LIF). CE methods have been developed for the simultaneous separation and determination of various aldoses, including fucose, often utilizing derivatization with reagents like 1-phenyl-3-methyl-5-pyrazolon (PMP) and UV detection. researchgate.net CE has also been used to detect novel product peaks in enzyme-substrate reactions involved in the biosynthesis of nucleotide sugars like dTDP-D-fucopyranose. nih.gov

Gel Filtration Chromatography

Gel Filtration Chromatography (GFC), also known as Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), is a widely used technique for the separation and purification of polysaccharides and glycoconjugates based on their molecular size nih.govnih.govnih.gov. This method is particularly valuable in the study of D-fucopyranose when it is a component of larger polymeric structures, such as bacterial exopolysaccharides (EPS) or glycoproteins.

In GFC, molecules in a sample are separated as they pass through a column packed with porous beads. Larger molecules that cannot enter the pores elute faster, while smaller molecules that can penetrate the pores have a longer path through the column and elute later. This differential elution allows for the separation of molecules based on their hydrodynamic volume, which is related to molecular weight nih.govnih.gov.

Studies involving fucose-containing polysaccharides have successfully employed GFC for purification and molecular weight estimation. For instance, an exopolysaccharide produced by Enterobacter cloacae Z0206, containing L-fucose, D-glucose, D-galactose, D-glucuronic acid, and pyruvic acid, was isolated by column chromatography, and partial acid hydrolysis followed by GPC yielded a hexasaccharide, enabling molecular weight estimation nih.gov. Similarly, gel-permeation chromatography on Sephadex G-50 Superfine was used to fractionate polysaccharide portions from the lipopolysaccharide of Ochrobactrum quorumnocens T1Kr02, which contains D-fucose residues labsolu.ca. Various resins, including Sephadex G-75, G-100, Superdex G-200, Sephacryl S-400, and Seralose 6B, have been utilized for purifying EPS from bacterial strains nih.govguidetopharmacology.org. The elution volume from the gel filtration column can be used to estimate the molecular weights of separated oligosaccharide fractions uni.lu.

Enzymatic Assays for Characterization of D-Fucopyranose Metabolism

Enzymatic assays are essential for dissecting the metabolic pathways involving D-fucopyranose by characterizing the activity and kinetics of relevant enzymes. These assays typically involve incubating purified enzymes with specific substrates and monitoring the formation of products or the consumption of substrates.

Research into the biosynthesis of D-fucopyranose and its derivatives has utilized enzymatic assays to confirm enzyme function and determine kinetic parameters. For example, in the study of the dTDP-D-fucofuranose biosynthetic pathway in Escherichia coli O52, enzymatic assays were performed on purified enzymes Fcf1 and Fcf2. senescence.info. Fcf1 was identified as a dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase, catalyzing the conversion of dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose. senescence.infoglyco.ac.ruuniprot.org. Fcf2 was characterized as a dTDP-D-fucopyranose mutase, responsible for converting dTDP-D-fucopyranose to dTDP-D-fucofuranose. senescence.infoglyco.ac.ru.

Enzymatic activity in these studies was monitored using techniques such as capillary electrophoresis, electro-spray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy to detect and elucidate the structures of reaction products. senescence.infoglyco.ac.ru. Kinetic parameters, such as the Michaelis constant (Km), were determined for the enzymes. For Fcf1, the Km for dTDP-6-deoxy-D-xylo-hex-4-ulopyranose was determined to be 0.38 mM, while the Km of Fcf2 for dTDP-D-fucopyranose was 3.43 mM. senescence.infoglyco.ac.ru.

These enzymatic assays provide crucial data on substrate specificity, reaction mechanisms, and enzyme efficiency, contributing to a comprehensive understanding of D-fucopyranose metabolism within biological systems.

Computational and In Silico Approaches

Computational and in silico methods, including Density-Functional Theory (DFT) calculations, molecular docking, and simulation studies, offer valuable insights into the structural, energetic, and interaction properties of D-fucopyranose and its interactions with other molecules, particularly proteins. These approaches complement experimental studies by providing molecular-level details and predictive capabilities.

DFT calculations can be applied to investigate the electronic structure, stability, and conformational preferences of D-fucopyranose. While specific DFT studies solely focused on isolated D-fucopyranose were not predominantly found in the search results, DFT has been successfully applied to study the structural and energetic properties of other deoxy-sugar derivatives, such as halogen derivatives of 2-deoxy-D-glucose, providing insights into their solid-state and solution behavior. citeab.com. These studies demonstrate the utility of DFT in understanding the fundamental properties of modified carbohydrate structures.

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as D-fucopyranose or a D-fucopyranose-containing molecule) when bound to a protein receptor. It estimates the binding affinity between the molecules, which is crucial for understanding molecular recognition and the potential interactions of D-fucopyranose in biological processes. mpg.denih.gov. Molecular dynamics simulations can further assess the stability of the predicted ligand-protein complex over time, providing information about the dynamic behavior of the interaction. mpg.denih.gov.

These computational methods are increasingly integrated into research workflows to guide experimental design, interpret results, and explore potential interactions that are difficult to study solely through experiments. For instance, computational studies, including docking simulations, have been used to investigate the interactions of halogen-substituted carbohydrates with proteins, highlighting the role of specific interactions like hydrogen bonds in binding. citeab.com. While direct examples for D-fucopyranose were not extensively detailed, the application of these methods to other carbohydrate-protein systems underscores their potential for studying D-fucopyranose interactions with enzymes involved in its metabolism or with lectins and antibodies that recognize fucosylated structures.

Chemical Synthesis and Derivatives of D Fucopyranose

De Novo Chemical Synthesis Strategies

De novo synthesis of D-fucopyranose involves constructing the sugar molecule from simpler, non-carbohydrate precursors. While the search results primarily discuss the synthesis of D-fucose or D-fucose derivatives from other sugars like D-galactose or D-glucose, some strategies touch upon building the fucose structure.

One approach describes the preparation of (α/β)-D-fucose compound starting from D-galactose. This multi-step synthesis involves protecting group manipulations and deoxygenation at the C-6 position google.com. Another de novo approach focuses on synthesizing D- and L-fucosamine building blocks from L- and D-Garner aldehydes researchgate.net. These building blocks can then be used to construct disaccharides researchgate.net.

Starting Materials and Reaction Conditions

A common starting material for synthesizing D-fucose derivatives is D-galactose google.comtandfonline.comtandfonline.com. A method for preparing (α/β)-D-fucose from D-galactose involves reacting D-galactose with acetone (B3395972) under concentrated sulfuric acid catalysis to form 1,2:3,4-di-acetonylidene-D-galactose google.com. This intermediate is then subjected to a series of reactions including bromination with N-bromosuccinimide and triphenylphosphine (B44618) in toluene, reduction in tetrahydrofuran, and finally deprotection using acetic acid solution at 80°C google.com. The acetic acid solution typically uses a 4:1 volume ratio of AcOH to H₂O google.com.

Another synthesis route for per-O-acetyl-D-fucosyl bromide, a useful glycosyl donor, starts from D-galactose and involves six steps with a reported yield of 32.5% tandfonline.comtandfonline.com.

Stereoselective Synthesis of D-Fucopyranose Anomers

Stereoselective synthesis aims to control the formation of either the alpha (α) or beta (β) anomer at the anomeric carbon (C1). In the context of D-fucopyranose and its derivatives, achieving stereocontrol during glycosylation is crucial for biological activity.

Studies on the C-glycosidation of lactones derived from D-fucose have shown that the nature of protective groups at the C2 and C3 positions can influence stereoselectivity nih.gov. Lactones with TBDMS protecting groups tend to yield 1,3-trans products (α anomer), consistent with Woerpel's model nih.gov. Conversely, using benzylated congeners can lead to the 1,3-cis products (β anomer) as the major diastereoisomers nih.gov.

For the synthesis of aryl α-L-fucosides (which are related to D-fucosides), using tetra-O-acetyl-L-fucopyranose as a glycosyl donor and activating it with BF₃·OEt₂ has been shown to exclusively yield the α-anomer, although sometimes in moderate yield rsc.org. The anomeric configuration of the fucose donor is critical for the stereoselectivity of glycosylation products, with α-anomeric donors yielding products with high α-selectivity researchgate.net.

Synthesis of D-Fucopyranose-Containing Glycosides and Nucleosides

The synthesis of D-fucopyranose-containing glycosides and nucleosides involves forming a glycosidic bond between D-fucopyranose (or an activated form) and an aglycone (in glycosides) or a nucleobase (in nucleosides).

D-Fucopyranosyl Nucleosides

D-Fucopyranosyl nucleosides are synthesized by coupling a D-fucose derivative with a nucleobase. One method involves condensing α-D-fucopyranose tetraacetate with silylated bases (such as adenine, uracil, thymine, cytosine, or guanine) using tin(IV) chloride as a catalyst in solvents like acetonitrile (B52724) or 1,2-dichloroethane (B1671644) nih.gov. The resulting blocked nucleosides are then deacetylated using methanolic sodium methoxide (B1231860) to yield the free D-fucopyranosyl nucleosides nih.gov. Examples synthesized by this method include 1-beta-D-fucopyranosyluracil, 1-beta-D-fucopyranosylthymine, 1-beta-D-fucopyranosylcytosine, and 7-beta-D-fucopyranosylguanine nih.gov. Another study mentions the synthesis of 9-beta-D-fucopyranosyladenine nih.govcapes.gov.br.

A reliable synthetic pathway for nucleoside diphosphate (B83284) sugars, including those derived from D-fucose, involves using cycloSal-nucleotides as active ester building blocks and reacting them with anomerically pure pyranosyl-1-phosphates nih.gov. This method can lead to anomerically pure nucleoside diphosphate sugars nih.gov.

D-Fucopyranosyl Glycosides (e.g., Diphyllin (B1215706) D-fucopyranosyl Glycoside, α-bisabolol β-D-fucopyranoside)

D-Fucopyranosyl glycosides are formed by linking D-fucopyranose to an aglycone.

Diphyllin D-fucopyranosyl Glycoside: This analog of natural diphyllin glycoside has been synthesized using per-O-acetyl-D-fucosyl bromide as the glycosyl donor tandfonline.comtandfonline.com. The glycosylation of diphyllin with this donor can be performed using phase transfer catalysis (PTC) in 0.1 mol·L⁻¹ NaOH/H₂O in the presence of tetra-butylammonium bromide (TBAB) at 40°C tandfonline.com. Subsequent deacetylation with K₂CO₃ in methanol (B129727) yields the target molecule tandfonline.com. The synthesis of per-O-acetyl-D-fucosyl bromide from D-galactose involves six steps tandfonline.comtandfonline.com.

α-bisabolol β-D-fucopyranoside: This compound, also known as alpha-Bisabolol beta-d-fucopyranoside (ABFP), can be synthesized from D-fucose jst.go.jp. One synthetic route involves the benzoylation of D-fucose, followed by selective deprotection of the anomeric position to obtain an alcohol intermediate jst.go.jp. This intermediate serves as a precursor for site-selective acylation jst.go.jp. Glycosidation of α-bisabolol has also been performed using Schmidt's inverse procedure, providing high yields (83-95%) of various α-bisabolol glycosides, including the β-D-fucopyranoside nih.govresearchgate.net. Another synthesis route starts from D-fucose and involves several steps including benzoylation, bromination, and hydrolysis to get an alcohol which is then used for glycosylation jst.go.jp.

Glycosylated Drugs

Glycosylation, the attachment of a sugar moiety like D-fucopyranose, can influence the properties and activity of drug molecules. Nucleoside and nucleotide analogues, some of which are glycosylated, form a significant class of antiviral and anticancer drugs . While the search results specifically mention D-fucopyranosyl nucleosides with antileukemic activity nih.govnih.gov, the general principle of glycosylation being crucial to bioactivities and pharmacokinetics of compounds like diphyllin glycosides highlights the potential for D-fucopyranose to be incorporated into drug structures to modulate their biological effects tandfonline.com. Glycosylated carboxylic acids are also found in natural products and pharmaceutical drugs rsc.org.

Derivatization for Research and Application

Derivatization of D-fucopyranose is a crucial aspect for its utilization in various research and application areas, particularly in glycoscience and drug development. chemimpex.com Modifying the hydroxyl groups of D-fucopyranose allows for the synthesis of more complex structures, such as glycosides and oligosaccharides. chemimpex.com This process is essential for creating probes to study biological processes involving fucosylated glycans and for developing potential therapeutics. chemrxiv.orgnih.gov

Protected D-Fucopyranose Derivatives (e.g., 1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose)

Protected D-fucopyranose derivatives are widely used intermediates in organic synthesis and carbohydrate chemistry. chemimpex.com The introduction of protecting groups, such as isopropylidene, enhances the stability and reactivity of the fucose moiety, enabling selective chemical transformations at specific positions. chemimpex.com

One notable example is 1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose. This derivative has a molecular formula of C₁₂H₂₀O₅ and a molecular weight of 244.13 g/mol . tci-chemical-trading.comnih.gov Its CAS number is 4026-27-1. tci-chemical-trading.comnih.govchemicalbook.com This compound is valuable for protecting hydroxyl groups during synthesis, allowing for the manipulation of other functional groups without affecting the sugar structure. chemimpex.com It is utilized in the formulation of glycosylated drugs to improve their stability and bioavailability and in the development of glycoproteins for applications such as vaccine production and therapeutic proteins. chemimpex.com The isopropylidene groups provide a stable scaffold for further functionalization, facilitating the creation of novel therapeutics. chemimpex.com

Fluorinated Fucose-1-phosphates as Fucosylation Inhibitors

Fluorinated fucose-1-phosphates represent a class of compounds investigated as inhibitors of cellular fucosylation. chemrxiv.orgresearchgate.net Fucosylation, the addition of fucose residues to glycans, plays significant roles in various physiological and pathological processes. chemrxiv.orgnih.govresearchgate.net Aberrant fucosylation has been linked to diseases such as cancer, inflammation, and infection. chemrxiv.orgresearchgate.net Therefore, tools to modulate fucose expression are needed to understand its biological roles and for the development of potential therapeutics. chemrxiv.org

Fluorinated fucose analogs, including those with fluorine atoms at the C2 and/or C6 positions, have been synthesized and evaluated as metabolic fucosylation inhibitors. nih.govresearchgate.net These analogs can act as metabolic prodrugs that are converted intracellularly to their corresponding nucleotide-activated forms, such as GDP-fluorofucose analogs. chemrxiv.orgnih.govresearchgate.net These analogs can then inhibit fucosylation by targeting the de novo GDP-fucose biosynthesis pathway or by acting as competitive inhibitors of fucosyltransferases. chemrxiv.orgnih.govresearchgate.netpnas.org

Protected 2-fluorofucose 1-phosphate has shown potent inhibition of cellular fucosylation, demonstrating higher potency than some known inhibitors. researchgate.netresearchgate.net Studies have shown that both the α- and β-GDP-2FF anomers are formed inside cells. researchgate.netresearchgate.net These fluorinated derivatives are considered potential therapeutic candidates for studying the role of fucosylation in health and disease. researchgate.net

Enzymatic Synthesis of Nucleotide-Activated D-Fucopyranose (e.g., dTDP-D-fucose, GDP-L-fucose)

Nucleotide-activated sugars, such as dTDP-D-fucose and GDP-L-fucose, are essential building blocks for the biosynthesis of complex carbohydrates and glycoconjugates in living organisms. frontiersin.orgmpg.deworktribe.com These molecules consist of a nucleotide base linked to a monosaccharide via a phosphate (B84403) group. frontiersin.org The attachment of nucleotidyl phosphate groups to monosaccharides is crucial for recognition by glycosyltransferases, the enzymes responsible for complex carbohydrate biosynthesis. frontiersin.org

While L-fucose is the more common isomer in mammalian glycans, D-fucose is found in certain bacterial glycoconjugates, such as the O antigen of Escherichia coli O52. nih.govresearchgate.net The biosynthesis of nucleotide-activated D-fucose, specifically dTDP-D-fucose, has been investigated in bacterial systems. nih.govresearchgate.net

The biosynthesis of dTDP-D-fucose shares initial steps with the biosynthesis of dTDP-L-rhamnose. nih.gov These common steps involve the conversion of α-D-glucose-1-phosphate to thymidine (B127349) diphosphate (dTDP)-4-dehydro-6-deoxyglucose catalyzed by RmlA and RmlB enzymes. nih.gov Subsequently, the pathway diverges, and dTDP-4-dehydro-6-deoxyglucose is processed by specific enzymes to form dTDP-D-fucose. nih.gov In E. coli O52, the enzyme Fcf1 acts as a dTDP-6-deoxy-D-xylo-hex-4-ulopyranose reductase, converting dTDP-6-deoxy-D-xylo-hex-4-ulopyranose to dTDP-D-fucopyranose. researchgate.net

GDP-L-fucose is another important nucleotide-activated fucose sugar, primarily involved in the fucosylation of glycoconjugates in mammals. ebi.ac.ukuniprot.org It is synthesized via two main pathways: the de novo pathway and the salvage pathway. chemrxiv.orgnih.govnih.gov The de novo pathway starts from GDP-mannose, while the salvage pathway recycles free L-fucose. chemrxiv.orgnih.gov GDP-L-fucose synthase (FX) catalyzes the final step in the de novo pathway, converting GDP-4-keto-6-D-deoxymannose to GDP-L-fucose. ebi.ac.ukuniprot.org

The high cost and limited availability of nucleotide sugars like GDP-L-fucose have been major obstacles for large-scale enzymatic synthesis of glycoconjugates. mpg.deresearchgate.net

Cell-Free Enzymatic Synthesis

Cell-free enzymatic synthesis has emerged as a simplified and modular framework for investigating and engineering pathways for glycan biosynthesis outside of living cells. frontiersin.org This approach allows for the production of nucleotide sugars from simple monosaccharides using a cascade of enzymes in a single-pot reaction. frontiersin.org One-pot multienzyme (OPME) synthesis technology has been developed to achieve this goal, offering simplicity and versatility. frontiersin.org

Cell-free biocatalytic processes have been explored for the synthesis and purification of nucleotide sugars. mpg.deresearchgate.net For instance, multi-enzyme cascades have been developed for the synthesis of GDP-L-fucose from readily available precursors such as guanosine (B1672433) and fucose. researchgate.net These cascades involve multiple enzymatic steps to convert the starting materials into the desired nucleotide sugar. researchgate.net While multi-gram scale enzymatic synthesis of nucleotide sugars has been achieved using biotransformation with permeabilized microbial cells, yields for purification have sometimes been low. nih.gov The development of cost-efficient synthesis methods for sugar nucleotides is essential for advancing synthetic glycoengineering platforms. mpg.de

Metabolic Engineering for D-Fucopyranose Production

Metabolic engineering approaches aim to modify cellular pathways to enhance the production of specific compounds, including nucleotide sugars like dTDP-D-fucose. By manipulating the genes encoding enzymes involved in the biosynthesis pathways, it is possible to improve the yield and efficiency of D-fucopyranose production in its activated form. For example, identifying and characterizing the genes and enzymes involved in the dTDP-D-fucose biosynthetic pathway in organisms like Geobacillus tepidamans and Escherichia coli O52 provides targets for metabolic engineering strategies. nih.govresearchgate.net Overexpression of key enzymes or disruption of competing pathways can potentially lead to increased intracellular levels of dTDP-D-fucose, which can then be utilized for the synthesis of D-fucose-containing glycoconjugates. Research into the kinetic parameters of enzymes like Fcf1 and Fcf2 in E. coli O52 provides valuable data for optimizing these engineered pathways. researchgate.net

Structure Function Relationships of D Fucopyranose Containing Molecules

Impact of Glycosidic Linkages on Biological Activity (e.g., α(1→2), α(1→3), α(1→4), α(1→6) linkages)

The specific glycosidic linkage connecting D-fucopyranose to other monosaccharides or to a protein or lipid core is a primary determinant of the molecule's biological function. Different linkages result in distinct three-dimensional structures and present different epitopes for recognition by binding partners such as lectins, antibodies, and receptors.

Fucose residues can be attached to glycans via various alpha (α) linkages, including α(1→2) to galactose, or α(1→3), α(1→4), or α(1→6) to N-acetylglucosamine (GlcNAc) residues frontiersin.orgresearchgate.net. These linkages are catalyzed by specific fucosyltransferases (FUTs), which reside in the Golgi apparatus nih.gov.

α(1→2) Linkages: Fucose linked α(1→2) to terminal galactose residues forms the H antigen, a precursor for the A and B blood group antigens wikipedia.orgnih.gov. These structures are involved in blood transfusion reactions and can influence susceptibility to certain infections frontiersin.orgresearchgate.net.

α(1→3) and α(1→4) Linkages: Fucose linked α(1→3) or α(1→4) to subterminal GlcNAc residues are characteristic of Lewis antigens (e.g., Lewis A, Lewis X, sialyl Lewis X) frontiersin.orgresearchgate.net. These antigens are crucial for cell-cell recognition, particularly in immune responses and inflammation, mediating processes like leukocyte-endothelial adhesion through interactions with selectins researchgate.netpnas.orgoup.com. Altered expression of Lewis antigens is also observed in various cancers and can be associated with metastasis nih.gov.

α(1→6) Linkages: Core fucosylation, where fucose is linked α(1→6) to the innermost GlcNAc residue of N-glycans, is a common modification in mammalian glycoproteins nih.govnih.gov. This linkage, catalyzed by FUT8, significantly impacts protein function, notably by modulating the binding affinity of antibodies to Fc receptors on immune effector cells, thereby influencing antibody-dependent cellular cytotoxicity (ADCC) nih.govpnas.orgtandfonline.com. The absence of core fucose can enhance ADCC, a property exploited in the development of therapeutic antibodies wikipedia.orgpnas.org.

The biological activity of fucose-containing sulfated polysaccharides like fucoidan (B602826), which can contain varying glycosidic linkages including α(1→3) and α(1→4) linked fucopyranosyl residues, is also influenced by their specific linkage patterns mdpi.com. Some studies on fucoidans suggest that while monosaccharide composition and sulfation level are important, the specific arrangement of linkages contributes to activities such as anticoagulant effects mdpi.com.

Role of Sulfate (B86663) Modifications on Fucopyranose Residues in Bioactivity

Sulfation, the addition of sulfate groups to hydroxyl positions on the fucose residue, is a critical modification that profoundly impacts the biological activities of D-fucopyranose-containing molecules, particularly in sulfated polysaccharides like fucoidans and fucosylated chondroitin (B13769445) sulfates.

The degree and position of sulfation on the fucopyranose residues are key determinants of bioactivity oup.comnih.gov. For instance, in fucoidans, sulfate groups are commonly found at positions C-2 and C-4, and sometimes C-3, of the fucopyranose residues mdpi.commdpi.com. The position of the sulfate group has been shown to influence various activities, including anticoagulant, antiviral, and anti-inflammatory effects nih.govacs.orge-algae.org.

Anticoagulant Activity: The anticoagulant activity of sulfated fucans is not solely dependent on the total sulfate content but is significantly influenced by the position of sulfation oup.comnih.gov. Sulfation at the 2-O and 3-O positions of fucopyranose residues has been reported to enhance anticoagulant activity nih.gov. Some studies suggest that 2,3-disulfated fucose residues are a common feature in anticoagulant fucoidans nih.gov. However, the relationship is complex and can vary depending on the source and structure of the polysaccharide nih.govnih.gov.

Antiviral Activity: The antiviral activity of sulfated polysaccharides is also dependent on structural characteristics, including the degree and position of sulfation nih.gov. A sulfate group at C-4 of a (1→3)-linked fucopyranosyl unit appears to be important for the anti-HSV activity of some fucoidans nih.gov.

Anti-inflammatory Activity: The distribution and density of sulfate groups are key factors in the anti-inflammatory activity of sulfated polysaccharides e-algae.org. Higher sulfation and even distribution of sulfate groups can enhance interaction with proinflammatory molecules e-algae.org.

Fucosylated chondroitin sulfates (FCSs) found in sea cucumbers also contain sulfated fucose residues, and their anticoagulant activity is linked to fine structural characteristics, including the degree and position of sulfation mdpi.com.

Data on the relationship between sulfate position and specific biological activities can be complex and sometimes conflicting, highlighting the need for detailed structural analysis of purified compounds.

Table 1: Influence of Sulfate Position on Fucoidan Bioactivity (Illustrative Examples)

Sulfate Position on Fucopyranose ResidueReported Biological Activity Impact (Examples)Source
2-O and 3-OEnhanced Anticoagulant ActivityFucoidan from Fucus vesiculosus nih.gov
C-4 of (1→3)-linked unitImportant for Anti-HSV ActivityFucoidan (General) nih.gov
2,3-disulfationCommon feature in Anticoagulant FucoidansFucoidan (General) nih.gov
C-4Anticoagulant activity (specific fraction)Fucoidan from Ascophyllum nodosum mdpi.com

Influence of Anomeric Configuration (α vs. β) on Biological Function

The anomeric carbon is the stereogenic center created when a monosaccharide cyclizes to form a hemiacetal or hemiketal ring studysmarter.co.uk. In the case of fucopyranose, this carbon (C-1) can have two possible configurations: alpha (α) or beta (β) uzh.ch. These anomers differ in the spatial orientation of the hydroxyl group at C-1 relative to the exocyclic C-6 group (or the most remote stereocenter in D-sugars) libretexts.org. In D-monosaccharides, the α anomer typically has the C1 hydroxyl group axial, while the β anomer has it equatorial in the preferred chair conformation uzh.chlibretexts.org.

While L-fucose is the more common enantiomer found in mammalian glycans, D-fucose also exists in nature mdpi.com. The biological roles of D-fucopyranose, and how its anomeric configuration specifically impacts these roles compared to L-fucopyranose, is an area of ongoing research. However, general principles regarding the influence of anomericity on carbohydrate properties can be applied.

The anomeric configuration affects the stability and susceptibility of glycosidic bonds to enzymatic hydrolysis studysmarter.co.uk. Enzymes involved in glycan processing, such as glycosidases and glycosyltransferases, are highly specific for the anomeric configuration of their substrates and the linkages they cleave or form portlandpress.com. For example, α-L-fucosidases specifically hydrolyze α-L-fucosidic linkages portlandpress.com. Similarly, fucosyltransferases build specific α-fucosidic linkages nih.gov.

Differences in anomeric configuration can lead to distinct biological outcomes. For instance, while not specific to fucose, the difference between α-glycosidic linkages in starch and β-glycosidic linkages in cellulose, both polymers of glucose, results in vastly different digestive properties in humans because the enzymes available can only hydrolyze the α linkages studysmarter.co.uksapientia.rounits.it. This highlights how the anomeric configuration within a polysaccharide chain dictates its interaction with biological systems.

Studies on the collision-induced dissociation of sodiated α- and β-L-fucose have shown differences in their fragmentation pathways, suggesting that the anomeric configuration influences their structural stability and reactivity acs.orgnih.gov. These subtle structural differences at the anomeric center can translate into significant differences in recognition and activity in biological contexts.

Conformation and Flexibility of D-Fucopyranose in Glycans

The conformation and flexibility of D-fucopyranose residues within glycans are crucial for their biological function, as the three-dimensional presentation of sugar epitopes dictates their recognition by binding partners nih.govacs.org. While monosaccharide rings themselves are relatively rigid, the glycosidic linkages connecting them provide flexibility, allowing glycan chains to adopt various conformations in solution nih.govacs.org.

Fucopyranose rings, like other pyranoses, can exist in chair conformations (e.g., ⁴C₁ or ¹C₄) acs.org. The specific chair conformation adopted by a D-fucopyranose residue depends on its substituents and their steric interactions. For D-sugars, the ⁴C₁ conformation is often preferred if it allows bulky substituents to occupy equatorial positions, minimizing steric hindrance libretexts.org.

The flexibility of glycans is often described by the torsion angles (phi, φ and psi, ψ, and sometimes omega, ω for 1→6 linkages) around the glycosidic bond nih.govacs.orgiucr.org. These angles determine the relative orientation of adjacent monosaccharide units. While glycans are considered flexible, they tend to favor certain low-energy conformations nih.govacs.org.

Understanding the preferred conformations and the range of flexibility of D-fucopyranose-containing glycans is important for understanding their interactions with biological receptors. Techniques such as NMR spectroscopy and molecular dynamics simulations are employed to characterize the conformational dynamics of these molecules in solution nih.govacs.orgacs.org. Even seemingly flexible glycan structures can have dominant conformations that are crucial for biological recognition acs.org.

Table 2: Glycosidic Linkage Flexibility (Illustrative)

Glycosidic LinkageTorsion Angles InvolvedRelative Flexibility (General)Notes
(1→4) linkagesφ, ψModerateCommon in linear polysaccharide backbones acs.org
(1→6) linkagesφ, ψ, ωHigherω angle adds flexibility acs.orgiucr.org
Fuc-α(1→6)-GlcNAcφ, ψ, ωRelatively HighCore fucosylation linkage iucr.org

Note: Relative flexibility is a generalization and can be influenced by surrounding sugar residues and modifications.

Emerging Research and Future Directions

Development of D-Fucopyranose-Based Therapeutics

Research into D-fucopyranose and its derivatives is exploring their potential as therapeutic agents, leveraging their specific interactions within biological systems. This includes investigating their effects on cancer cells and their potential neuroprotective properties.

Anti-leukemic Activity

Studies have indicated that D-fucose may possess anti-leukemic effects. nih.gov While the precise mechanisms are under investigation, this suggests a potential role for D-fucose or D-fucose-containing structures in the development of new strategies for treating leukemia. Polysaccharides containing fucose have also shown anti-tumor activity against various cancer types, including inhibiting the growth of human erythroleukemia cells in vitro and in xenograft mouse models. mdpi.comnih.govhmdb.ca

Neuroprotective Agents

Certain compounds containing D-fucopyranose are being explored for their neuroprotective potential. For instance, α-bisabolol β-D-fucopyranoside (ABFP), a synthesized derivative, has been evaluated for its neuroprotective ability against β-amyloid peptide-induced neurotoxicity in in vitro and in silico studies. nih.govbionorte.org.br These studies suggest that ABFP may act as a multi-target compound for Alzheimer's disease treatment by exhibiting significant ability to inhibit acetylcholinesterase, demonstrating antioxidant and anti-aggregation properties, and protecting neuronal cells against toxicity. nih.govbionorte.org.br

Fucosylation Inhibitors

While much of the research on fucosylation inhibitors focuses on L-fucose pathways, the study of these inhibitors is relevant to understanding the broader impact of modulating fucose incorporation. Inhibitors like 2-fluorofucose (2FF) and its derivatives have been developed to block fucosylation, primarily by interfering with GDP-fucose synthesis or inhibiting fucosyltransferases. oup.comnih.govnih.govguidetopharmacology.orgnih.govpnas.orgnih.govpnas.org These inhibitors have shown potential in research and therapeutic applications, including anti-cancer effects, by altering cell surface glycans and influencing processes like cell adhesion and immune responses. nih.govguidetopharmacology.orgpnas.orgnih.govcancer.gov The development of such inhibitors highlights the importance of fucose modification in disease and the potential for therapeutic intervention by targeting fucose metabolism.

D-Fucopyranose in Diagnostic Tools

D-fucose binding lectins are being investigated for their potential use as diagnostic markers. wikipedia.orgresearchgate.netresearchgate.net These lectins possess the ability to recognize and bind to fucose-containing glycans, which can be altered in various disease states, including cancer. ontosight.airesearchgate.netoup.comnih.gov The specific binding of D-fucose binding lectins to certain glycoconjugates could facilitate the detection and diagnosis of diseases by identifying altered fucosylation patterns. For example, fucose-specific lectins are currently used clinically for the diagnosis of hepatocellular carcinomas. researchgate.net

Bioengineering of Fucosylated Structures

Bioengineering approaches are being utilized to create and modify fucosylated structures, which can involve the use of D-fucose or pathways related to its metabolism. Metabolic glycoengineering, for instance, involves supplying sugar analogues that can be incorporated into glycoconjugates. nih.gov While much of this work has focused on L-fucose, the principles and techniques can be applied to D-fucose-containing structures found in certain organisms. Engineering microbial cell factories for the production of specific fucosylated compounds is an active area of research, demonstrating the potential to biosynthesize complex glycans. nih.gov

Advances in Synthetic Glycobiology utilizing D-Fucopyranose

Synthetic glycobiology aims to create and manipulate glycosylation pathways and structures. pnas.orgnih.gov D-fucopyranose and its derivatives play a role in this field, particularly in the synthesis of specific glycoconjugates found in bacteria and other organisms. The biosynthesis of dTDP-D-fucopyranose, for example, has been described in certain bacteria, highlighting a distinct pathway compared to the more common GDP-L-fucose pathway in mammals. researchgate.net Chemoenzymatic methods are also being developed for the synthesis of GDP-fucose and fucosylated glycan derivatives, providing tools for studying fucose-mediated biological processes. pnas.org These advances enable the creation of defined fucosylated structures for research and potential therapeutic applications.

Exploration of D-Fucopyranose in Novel Material Science and Industrial Biotechnology

Research into D-fucopyranose extends to its potential applications in material science and industrial biotechnology. D-fucose-containing polysaccharides, particularly those found in certain bacteria, are being investigated for their unique rheological properties, such as gelation, viscosity, and bioemulsification. mdpi.com These properties suggest potential uses in various industrial applications.

Furthermore, D-fucose and its derivatives are explored as valuable sources for the biotechnological production of various forms of D-fucose and modified derivatives. mdpi.com For instance, the lipopolysaccharide (LPS) and O-polysaccharide from the rhizospheric bacterium Ochrobactrum quorumnocens T1Kr02 have shown promise in industrial biotechnology due to their distinct chemical composition, which includes both D-fucopyranose and D-fucofuranose residues. mdpi.com Studies have indicated that the LPS of O. quorumnocens T1Kr02 can promote the growth of potato microplants under in vitro conditions, suggesting its potential as a plant growth promoter and a source for D-fucose production. mdpi.com

Another area of exploration involves the use of D-fucopyranose derivatives in carbohydrate chemistry for the synthesis of complex carbohydrate-based molecules. chemimpex.com For example, 1,2,3,4-Di-O-isopropylidene-α-D-fucopyranose is utilized as a protecting group in carbohydrate synthesis, facilitating the manipulation of other functional groups. chemimpex.com This compound is also relevant in the pharmaceutical industry for the formulation of glycosylated drugs, potentially enhancing their stability and bioavailability. chemimpex.com

The thermophilic bacterium Caldicellulosiruptor saccharolyticus is of interest for its potential in industrial applications, including the production of biofuels like hydrogen and ethanol (B145695) from lignocellulosic biomass through fermentation. ebi.ac.uk Studies using NMR spectroscopy to analyze the metabolites produced by C. saccharolyticus when grown on different monosaccharides, including D-fucose, have revealed unexpected fermentation products, suggesting novel metabolic capacities that could be harnessed for producing desirable bioproducts. ebi.ac.uk

The exploration of D-fucose in material science and industrial biotechnology is an ongoing area of research. The unique structural features of D-fucose and its presence in polysaccharides from diverse organisms highlight its potential for developing novel materials and biotechnological processes.

Further Elucidation of D-Fucopyranose Metabolism in Diverse Organisms

The metabolism of fucose, including D-fucose, varies across different organisms, encompassing mammals, bacteria, fungi, and plants. While L-fucose metabolism, particularly its incorporation into glycans via GDP-fucose, is well-studied in mammals, the metabolic pathways involving D-fucose in diverse organisms are areas of ongoing research. nih.govoup.comnih.govnih.gov

In mammals, GDP-fucose, primarily derived from L-fucose, is synthesized through both de novo and salvage pathways and serves as the substrate for fucosyltransferases involved in glycosylation. oup.comnih.govmdpi.com D-fucose is relatively rare in mammals compared to L-fucose.

Bacterial metabolism of fucose is diverse and plays significant roles in host-microbe interactions, particularly in the gut. nih.govresearchgate.nettandfonline.comfrontiersin.org Some bacteria can utilize fucose as a carbon source, liberating it from host or dietary glycans using α-fucosidase enzymes. nih.govfrontiersin.org The metabolism of fucose by gut microorganisms can lead to the production of short-chain fatty acids, which are beneficial to the host. nih.govresearchgate.net Studies on Caldicellulosiruptor saccharolyticus have shown its ability to metabolize D-fucose, producing various fermentation products. ebi.ac.uk The biosynthesis of dTDP-D-fucopyranose has been described in certain bacteria, such as Actinobacillus actinomycetemcomitans and Geobacillus tepidamans. researchgate.net

Research into fungal fucose metabolism is less extensive compared to mammals and bacteria. Fucose-containing glycans have been found in fungi, particularly in Mucoromycotina. biorxiv.orgnih.govresearchgate.net Studies are being conducted to construct fungal fucose metabolic maps and identify fucose-related functions. nih.govresearchgate.net Enzymes involved in fucose metabolism, including fucokinases in the GDP-L-fucose salvage pathway, are being characterized in fungi like Mortierella alpina. oup.com While the role of GDP-L-fucose in M. alpina and its connection to lipid accumulation require further investigation, the presence of fucosyltransferase homologues suggests a similar role to that in other organisms. oup.com

In plants, L-fucose is a common component of cell wall polysaccharides and other glycans. nih.govplos.org GDP-L-fucose is synthesized through de novo and salvage pathways and is required for fucosylation reactions mediated by glycosyltransferases. nih.govplos.org While the focus in plant research has been primarily on L-fucose, the study of fucose metabolism in diverse plant species and its role in plant development and interactions with the environment remains an active area. mdpi.comoup.comresearchgate.net

Further research is needed to fully elucidate the intricate metabolic pathways of D-fucopyranose in various organisms, understand the enzymes and genes involved, and explore the biological implications of D-fucose metabolism in different biological systems.

Q & A

Q. What are the optimal synthetic protocols for producing D-fucopyranose derivatives, and how can purity be validated?

Methodological Answer: D-fucopyranose derivatives are typically synthesized via glycosylation reactions using precursors like tetra-O-benzoyl-α-D-fucopyranose. Key steps include protecting-group strategies and tin(IV) chloride-promoted coupling. Purity validation requires NMR spectroscopy (e.g., 1^1H and 13^13C spectra for structural confirmation) and HPLC-MS for quantification. Ensure reaction conditions (temperature, solvent, stoichiometry) are optimized to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing D-fucopyranose in glycan conjugates?

Methodological Answer: Use 1^1H NMR to confirm anomeric configuration (α/β) and 13^13C NMR for glycosidic linkage analysis. Mass spectrometry (MALDI-TOF or ESI-MS) is essential for molecular weight validation. For crystallographic data, X-ray diffraction can resolve 3D conformations, while FT-IR identifies functional groups like hydroxyls and acetates .

Q. How do researchers assess the cytotoxicity of D-fucopyranose derivatives in cell-based assays?

Methodological Answer: Conduct MTT or resazurin assays to measure cell viability across concentrations (e.g., 0–100 µM). Include positive/negative controls (e.g., untreated cells, known cytotoxic agents). Use microscopy (e.g., fluorescence staining for apoptosis markers) to correlate viability with morphological changes. Note that UDP-α-D-fucopyranose exhibits dose-dependent cytotoxicity, requiring careful dose optimization .

Advanced Research Questions

Q. How can contradictions between in vitro enzyme activation and in vivo cytotoxicity data for D-fucopyranose derivatives be resolved?

Methodological Answer: Discrepancies may arise from differences in cellular uptake, metabolic stability, or off-target effects. Perform comparative studies using isogenic cell lines (e.g., wild-type vs. enzyme-deficient) to isolate mechanisms. Combine enzyme activity assays (e.g., hFUT1/Hmα1,2FT kinetics) with transcriptomic profiling to identify compensatory pathways. Validate findings using animal models with controlled pharmacokinetic parameters .

Q. What strategies improve the solubility and bioavailability of D-fucopyranose in pharmacological studies?

Methodological Answer: Modify the sugar backbone with hydrophilic groups (e.g., sulfation, PEGylation) or formulate with cyclodextrins. Use computational tools (molecular dynamics simulations) to predict solvent interactions. Assess bioavailability via in vitro permeability assays (Caco-2 monolayers) and in vivo pharmacokinetic studies (plasma half-life, tissue distribution) .

Q. How should researchers design cross-disciplinary studies to explore D-fucopyranose’s role in host-pathogen interactions?

Methodological Answer: Integrate glycobiology with virology/microbiology methods. For example, use glycan microarrays to screen D-fucopyranose-binding lectins in pathogens. Combine CRISPR-Cas9 gene editing (e.g., knockout of fucosyltransferases) with infection assays (e.g., influenza A virus binding studies). Collaborate with structural biologists to resolve ligand-receptor complexes via cryo-EM .

Q. What frameworks ensure rigorous validation of D-fucopyranose’s metabolic flux in dynamic biological systems?

Methodological Answer: Apply isotope tracing (e.g., 13^{13}C-labeled D-fucopyranose) with LC-MS metabolomics to track incorporation into glycoproteins or glycolipids. Use kinetic modeling (e.g., Michaelis-Menten parameters) to quantify enzyme activity in real time. Validate with genetic knockdowns (siRNA/shRNA) to confirm pathway specificity .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in D-fucopyranose studies?

Methodological Answer: Use nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC50_{50}/IC50_{50} values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address variability by repeating experiments across biological replicates (≥3) and reporting confidence intervals. Tools like GraphPad Prism or R (drc package) are standard .

Q. How can researchers enhance reproducibility when documenting D-fucopyranose synthesis protocols?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Detail reaction conditions (catalyst loading, solvent purity, inert atmosphere use) in supplementary materials. Share raw NMR/MS spectra in public repositories (e.g., Zenodo). Cross-validate results with independent labs using standardized protocols .

Ethical & Literature Review Considerations

Q. What ethical guidelines apply to studies involving D-fucopyranose derivatives in human cell lines or tissues?

Methodological Answer: Follow institutional review board (IRB) protocols for human-derived materials. Disclose sourcing (e.g., commercial cell lines vs. donor samples) and obtain informed consent if applicable. Adhere to Nagoya Protocol guidelines for genetic resources. Include ethics statements in manuscripts, referencing journals like Glycobiology .

Q. How should conflicting literature on D-fucopyranose’s biological roles be addressed in reviews?

Methodological Answer: Systematically categorize studies by model system (in vitro vs. in vivo), concentration ranges, and experimental endpoints. Use tools like PRISMA for meta-analyses. Highlight methodological differences (e.g., enzyme source purity, assay sensitivity) as potential confounders. Propose validation experiments to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Fucose
Reactant of Route 2
(+)-Fucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.